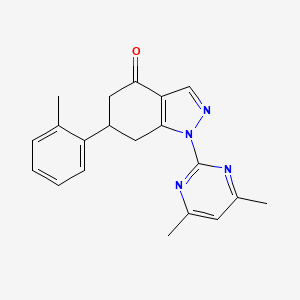

1-(4,6-dimethylpyrimidin-2-yl)-6-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Description

1-(4,6-Dimethylpyrimidin-2-yl)-6-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a bicyclic heterocyclic compound featuring an indazol-4-one core fused with a tetrahydro ring system. The molecule is substituted at position 1 with a 4,6-dimethylpyrimidin-2-yl group and at position 6 with a 2-methylphenyl group. This structural motif is associated with diverse biological and physicochemical properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

1-(4,6-dimethylpyrimidin-2-yl)-6-(2-methylphenyl)-6,7-dihydro-5H-indazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O/c1-12-6-4-5-7-16(12)15-9-18-17(19(25)10-15)11-21-24(18)20-22-13(2)8-14(3)23-20/h4-8,11,15H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUICZXIVJZMKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CC3=C(C=NN3C4=NC(=CC(=N4)C)C)C(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4,6-Dimethylpyrimidin-2-yl)-6-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 258.33 g/mol. The structure features a pyrimidine ring and an indazole moiety which are known for their diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an inhibitor for specific enzymes and receptors.

1. Inhibition of Human Neutrophil Elastase (HNE)

Recent studies have demonstrated that derivatives of the 1,5,6,7-tetrahydro-4H-indazol-4-one core exhibit significant inhibitory activity against human neutrophil elastase (HNE), a serine protease involved in inflammatory processes. The Ki values for these inhibitors ranged from 6 to 35 nM, indicating potent activity. This suggests that the compound could be beneficial in treating inflammatory diseases and conditions associated with excessive HNE activity .

2. Opioid Receptor Modulation

Another area of research has explored the compound's interaction with opioid receptors. In vitro studies indicated that related compounds act as full agonists at μ-opioid receptors with high binding affinity (15 ± 2 nM). This mechanism could lead to effective pain management strategies with reduced side effects compared to traditional opioids .

The mechanisms through which this compound exerts its biological effects involve modulation of specific signaling pathways:

- Neutrophil Elastase Inhibition : The compound competitively inhibits HNE by binding to the active site, thereby preventing substrate access and subsequent proteolytic activity .

- Opioid Receptor Activation : The activation of μ-opioid receptors leads to analgesic effects through the inhibition of pain pathways in the central nervous system. This is further supported by β-arrestin recruitment assays indicating a robust signaling response .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Anti-inflammatory Effects : In vivo experiments demonstrated that administration of related indazole derivatives significantly reduced inflammation markers in animal models, supporting their use in treating inflammatory diseases.

- Pain Management : Clinical evaluations showed that patients receiving treatment with opioid receptor agonists derived from this compound experienced significant pain relief with fewer gastrointestinal side effects compared to standard opioid therapies .

Data Tables

The following table summarizes key findings related to the biological activities of 1-(4,6-dimethylpyrimidin-2-yl)-6-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one:

Comparison with Similar Compounds

The following sections compare the target compound with structurally analogous molecules, focusing on substituent effects, computational insights, and biological relevance.

Structural Analogs with Varied Aryl/heteroaryl Substituents

The 2-methylphenyl group at position 6 distinguishes the target compound from analogs with alternative aryl or heteroaryl substituents:

- Thiophen-2-yl analog : Replacing the 2-methylphenyl group with thiophen-2-yl () introduces a sulfur-containing heterocycle, which may enhance π-stacking interactions in biological targets due to thiophene’s electron-rich nature. However, the methyl group in the target compound could improve lipophilicity and membrane permeability.

- 2,4-Dimethoxyphenyl analog (BG59918): This analog () replaces 2-methylphenyl with a 2,4-dimethoxyphenyl group, increasing polarity and hydrogen-bonding capacity.

Table 1: Substituent and Molecular Data Comparison

Substituent Effects on the Pyrimidine Ring

The 4,6-dimethylpyrimidin-2-yl group at position 1 is critical for electronic and steric modulation. Compared to the simpler pyrimidin-2-yl analog (), the methyl groups in the target compound likely enhance metabolic stability by shielding reactive sites. Computational studies on similar indazol-4-ones suggest that alkyl substituents on the pyrimidine ring stabilize tautomeric forms, favoring the keto tautomer due to steric hindrance .

Tautomerism and Computational Insights

highlights that 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives exhibit tautomerism, with substituents influencing equilibrium between keto, enol, and zwitterionic forms. For the target compound, the 4,6-dimethylpyrimidin-2-yl group may stabilize the keto tautomer via electron-withdrawing effects, while the 2-methylphenyl group introduces steric constraints that further limit tautomeric interconversion. Density functional theory (DFT) studies on analogous systems (e.g., compound 2 in ) support this stabilization mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.